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For Researchers, Scientists, and Drug Development Professionals

The exceptionally strong and specific non-covalent interaction between biotin (vitamin B7) and

the protein avidin, or its bacterial analogue streptavidin, stands as a cornerstone of modern

biotechnology and drug development. With a dissociation constant (Kd) in the femtomolar to

picomolar range, this bond is one of the strongest known in nature, making it an invaluable tool

for a myriad of applications, from immunoassays and affinity chromatography to targeted drug

delivery and diagnostics.[1][2] This technical guide provides a comprehensive overview of the

biotin-avidin interaction, focusing on its quantitative aspects, the experimental methodologies

used to characterize it, and the workflows involved in these key experiments.

Quantitative Analysis of the Biotin-Avidin Interaction
The affinity of the biotin-avidin interaction is characterized by remarkably low dissociation

constants (Kd), indicating a very stable complex. Various thermodynamic and kinetic

parameters have been determined, providing a deeper understanding of the forces driving this

powerful association.

Binding Affinity and Thermodynamics
The binding affinity is typically expressed by the dissociation constant (Kd) or its reciprocal, the

association constant (Ka). Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS),

and Gibbs free energy (ΔG) changes associated with the binding event provide insight into the

nature of the interaction.
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Parameter Avidin Streptavidin NeutrAvidin
Monomeric
Avidin

Reference

Dissociation

Constant (Kd)
~10⁻¹⁵ M ~10⁻¹⁴ M

Similar to

Streptavidin
10⁻⁷ - 10⁻⁸ M [1][2][3]

Association

Constant (Ka)
~10¹⁵ M⁻¹ ~10¹⁴ M⁻¹

Not explicitly

stated

Not explicitly

stated

Enthalpy

(ΔH)

-23.4

kcal/mol
-23 kcal/mol

Not explicitly

stated

Not explicitly

stated

Entropy (ΔS)

Smaller

(negative)

than

Streptavidin

Favorable at

lower

temperatures

Not explicitly

stated

Not explicitly

stated

Gibbs Free

Energy (ΔG)

-20.4

kcal/mol

Spontaneous

(negative)

Not explicitly

stated

Not explicitly

stated

Heat

Capacity

(ΔCp)

-461

cal/mol·K

-459.9

cal/mol·K

Not explicitly

stated

Not explicitly

stated

Kinetic Parameters
The kinetics of the biotin-avidin interaction are characterized by a very fast association rate

(kon) and an extremely slow dissociation rate (koff), contributing to the high stability of the

complex.

Parameter Avidin Streptavidin NeutrAvidin Reference

Association Rate

(kon)
~7 x 10⁷ M⁻¹s⁻¹ 10⁵ - 10⁷ M⁻¹s⁻¹

Fast, diffusion-

controlled

Dissociation

Rate (koff)
~10⁻⁷ s⁻¹ ~10⁻⁶ s⁻¹

Influenced by

immobilization

chemistry
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Experimental Protocols for Characterizing the
Biotin-Avidin Interaction
Accurate determination of the binding parameters relies on a range of biophysical techniques.

This section provides detailed methodologies for three key experiments.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the

simultaneous determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Objective: To determine the thermodynamic profile of the biotin-streptavidin interaction.

Materials:

Affinity ITC instrument (e.g., TA Instruments)

Streptavidin solution (40 µM in PBS, pH 7.8)

Biotin solution (750 µM in PBS with a small amount of DMSO for solubility)

Phosphate-buffered saline (PBS), pH 7.8

Dimethyl sulfoxide (DMSO)

Protocol:

Prepare a 40 µM solution of streptavidin in PBS. Degas the solution to prevent bubble

formation in the calorimeter cell.

Prepare a 750 µM solution of biotin in PBS. A small amount of DMSO may be required to

fully dissolve the biotin. Ensure the final DMSO concentration is low and matched in the

streptavidin solution to minimize solvent effects. Degas the biotin solution.

Load 350 µL of the streptavidin solution into the sample cell of the ITC instrument.

Load 250 µL of the biotin solution into the titration syringe.
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Set the experimental temperature to 25 °C.

Set the stirring speed to 75 rpm.

Equilibrate the system for at least 200 seconds.

Perform an initial injection of 1 µL to remove any air from the syringe and to account for initial

mixing effects. Discard this data point during analysis.

Perform a series of 30 injections of 5 µL of the biotin solution into the sample cell at 200-

second intervals.

Record the heat changes after each injection.

Analyze the raw ITC data by integrating the heat pulses and fitting the resulting binding

isotherm to a suitable binding model (e.g., one-site independent) using analysis software

(e.g., NanoAnalyze) to determine Ka, ΔH, and n.

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a

sensor chip, allowing for the real-time monitoring of binding and dissociation events.

Objective: To determine the kinetic parameters (kon and koff) and the dissociation constant

(Kd) of the biotin-streptavidin interaction.

Materials:

SPR instrument (e.g., Biacore)

Streptavidin-coated sensor chip (SA chip)

Biotinylated ligand (e.g., biotinylated peptide or protein) at various concentrations (e.g., 0.63

nM to 25 nM)

Running buffer (e.g., PBS)

Regeneration solution (e.g., 20 mM NaOH)
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Protocol:

Equilibrate the SPR system with running buffer until a stable baseline is achieved.

Immobilize the biotinylated ligand onto the streptavidin-coated sensor chip by injecting the

ligand solution over the chip surface. The high affinity of the streptavidin-biotin bond will

result in stable capture.

Inject a series of increasing concentrations of the analyte (the molecule interacting with the

biotinylated ligand) over the sensor surface at a constant flow rate (e.g., 60 µL/min). Each

injection should be followed by a dissociation phase where only running buffer flows over the

surface.

After each cycle, regenerate the sensor surface by injecting the regeneration solution to

remove the bound analyte.

A reference channel without the immobilized ligand should be used to subtract non-specific

binding and bulk refractive index changes.

Fit the resulting sensorgrams (a plot of response units versus time) to a suitable kinetic

model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the

association rate constant (kon), dissociation rate constant (koff), and the equilibrium

dissociation constant (Kd).

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a colorimetric method used to quantify the amount of biotin in a sample. It

is based on the displacement of the HABA dye from the avidin-HABA complex by biotin, which

has a much higher affinity for avidin.

Objective: To determine the concentration of biotin in a sample.

Materials:

Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

HABA/Avidin solution.
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Biotinylated protein sample (with free biotin removed by dialysis or gel filtration).

Cuvettes or microplate.

Protocol:

Prepare the HABA/Avidin solution.

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance

at 500 nm (A₅₀₀ HABA/Avidin). For a microplate, use 180 µL.

Add 100 µL of the biotinylated protein sample to the cuvette (or 20 µL to the microplate well)

and mix thoroughly.

Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀

HABA/Avidin/Biotin Sample).

Calculate the change in absorbance (ΔA₅₀₀) and use the molar extinction coefficient of the

HABA-avidin complex to determine the concentration of biotin in the sample.

Visualizing Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow

of the key experimental protocols described above.
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Sample Preparation

ITC Experiment

Data Analysis

Prepare 40 µM Streptavidin
in PBS

Prepare 750 µM Biotin
in PBS (+DMSO)

Degas both solutions

Load Streptavidin into
Sample Cell (350 µL)

Load Biotin into
Titration Syringe (250 µL)

Equilibrate at 25°C
(200s, 75 rpm)

Perform 30 x 5 µL injections
of Biotin into Streptavidin

Record heat changes

Integrate heat pulses

Fit binding isotherm to a
one-site binding model

Determine Ka, ΔH, and n

Click to download full resolution via product page

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b606134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


System Setup & Immobilization

Binding & Dissociation Cycles

Data Analysis

Equilibrate SPR system
with running buffer

Immobilize biotinylated ligand
on SA sensor chip

Inject analyte at
increasing concentrations

Flow running buffer for
dissociation phase

Regenerate sensor surface

Subtract reference
channel data

Repeat for each
concentration

Fit sensorgrams to a
1:1 kinetic model

Determine kon, koff, and Kd

Click to download full resolution via product page

Caption: Surface Plasmon Resonance (SPR) experimental workflow.
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Preparation

Absorbance Measurement

Calculation

Prepare HABA/Avidin solution

Prepare biotinylated sample
(free biotin removed)

Measure A500 of
HABA/Avidin solution

Add biotinylated sample
to HABA/Avidin solution

Measure A500 of the mixture

Calculate ΔA500

Determine biotin concentration

Click to download full resolution via product page

Caption: HABA Assay workflow for biotin quantification.

Conclusion
The biotin-avidin interaction remains an indispensable tool in the life sciences. Its remarkable

strength, specificity, and stability have enabled the development of a vast array of powerful

techniques. A thorough understanding of the quantitative parameters that define this

interaction, coupled with robust experimental methodologies for their determination, is crucial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b606134?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for the effective design and implementation of novel assays, purification strategies, and

therapeutic agents. This guide provides a foundational resource for researchers and

professionals seeking to leverage the exceptional properties of the biotin-avidin system in their

work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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